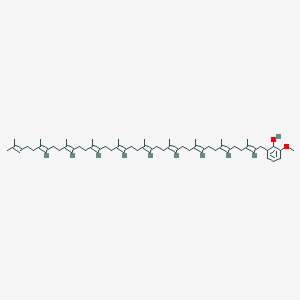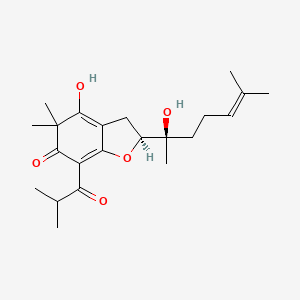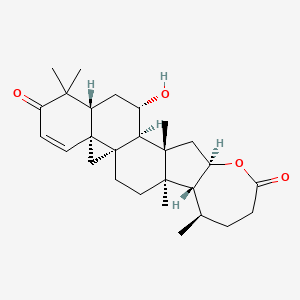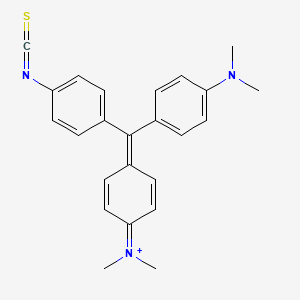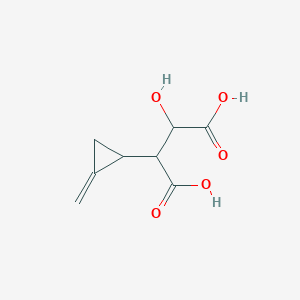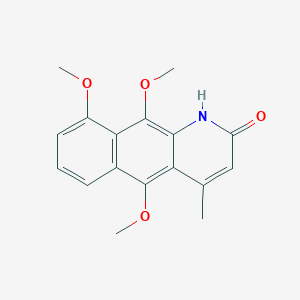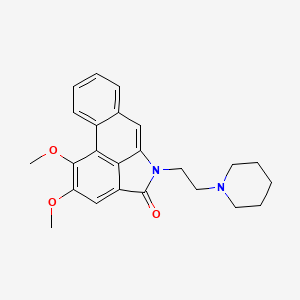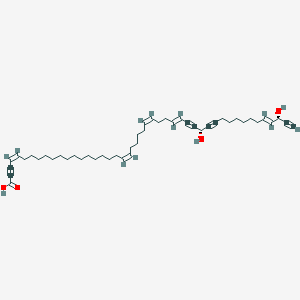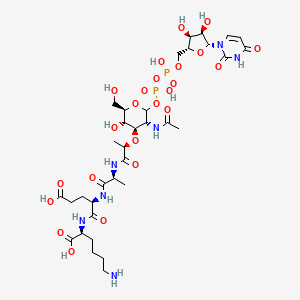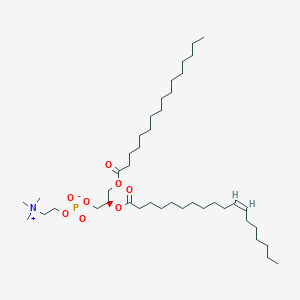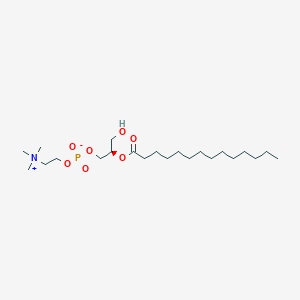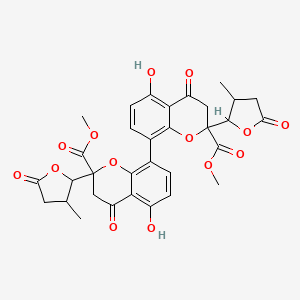
Paecilin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paecilin A is a natural product found in Penicillium with data available.
Applications De Recherche Scientifique
Antifungal and Antibacterial Properties
Paecilin A, identified in studies involving endophytic fungi, has been observed to exhibit notable antifungal and antibacterial properties. For instance, a study by (Wei et al., 2022) reported that Paecilin A demonstrated antifungal activity against the human pathogenic fungus Candida albicans. This compound was effective with a minimum inhibitory concentration of 16 μg/mL. Similarly, it showed antibacterial activity against the gram-negative bacterium Escherichia coli.
Structural and Bioactive Studies
Research into the structure and bioactivity of Paecilin A has been ongoing. A study by (Guo et al., 2007) isolated Paecilin A from the mangrove endophytic fungus Paecilomyces sp.. They employed extensive spectroscopic methods to determine its structure. However, in their cytotoxicity assays, Paecilin A showed no activity towards KB cells, indicating specificity in its bioactive properties.
Applications in Marine Sponge-Associated Fungi
Paecilin A was also identified in the context of marine sponge-associated fungi. (Kumla et al., 2017) isolated a related compound, Paecilin E, from such fungi. They tested it for antibacterial activity against various Gram-positive and Gram-negative strains. This study indicates the potential of Paecilin A and its derivatives in marine biotechnology and pharmacology.
Propriétés
Formule moléculaire |
C32H30O14 |
|---|---|
Poids moléculaire |
638.6 g/mol |
Nom IUPAC |
methyl 5-hydroxy-8-[5-hydroxy-2-methoxycarbonyl-2-(3-methyl-5-oxooxolan-2-yl)-4-oxo-3H-chromen-8-yl]-2-(3-methyl-5-oxooxolan-2-yl)-4-oxo-3H-chromene-2-carboxylate |
InChI |
InChI=1S/C32H30O14/c1-13-9-21(37)43-27(13)31(29(39)41-3)11-19(35)23-17(33)7-5-15(25(23)45-31)16-6-8-18(34)24-20(36)12-32(30(40)42-4,46-26(16)24)28-14(2)10-22(38)44-28/h5-8,13-14,27-28,33-34H,9-12H2,1-4H3 |
Clé InChI |
UJORNCQXCUJGMA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)OC1C2(CC(=O)C3=C(C=CC(=C3O2)C4=C5C(=C(C=C4)O)C(=O)CC(O5)(C6C(CC(=O)O6)C)C(=O)OC)O)C(=O)OC |
Synonymes |
paecilin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



